![molecular formula C20H23ClN2O B5870910 N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways that regulate immune responses. BMS-986165 has shown promise as a potential treatment for a variety of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
TYK2 plays a key role in the signaling pathways that regulate the activity of immune cells. By inhibiting TYK2, N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide can block the production of certain cytokines, which are signaling molecules that play a crucial role in the immune response. This can help to reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve disease symptoms in models of psoriasis, lupus, and inflammatory bowel disease. N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide has also been shown to be well-tolerated in both animal and human studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide is its potency as a TYK2 inhibitor. This makes it a useful tool for studying the role of TYK2 in immune signaling pathways. However, one limitation of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide is its specificity for TYK2. It does not inhibit other JAK family members, which may limit its usefulness in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide. One area of interest is the development of more specific TYK2 inhibitors, which could help to reduce the risk of off-target effects. Another area of interest is the use of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide in combination with other therapies, such as biologics or other small molecule inhibitors, to improve treatment outcomes in autoimmune diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide in human patients.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide involves several steps, starting with the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2,4-dimethylbenzoyl chloride to form the intermediate N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide. This intermediate is then subjected to further reactions to produce the final product.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide is a potent inhibitor of TYK2, with an IC50 of less than 10 nM. In vivo studies have demonstrated that N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide can effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-14-6-8-17(15(2)12-14)20(24)22-16-7-9-19(18(21)13-16)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQLHJLTRFUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
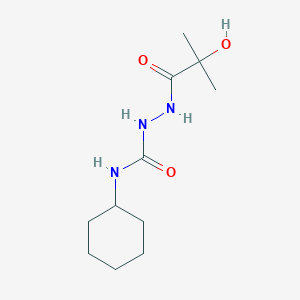
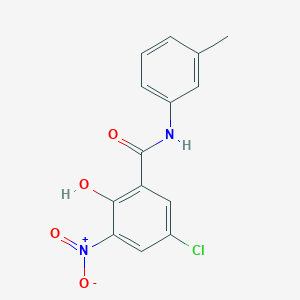
![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
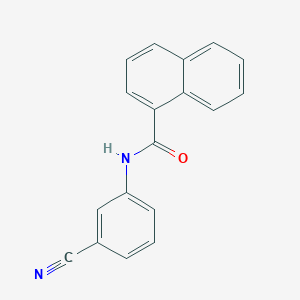
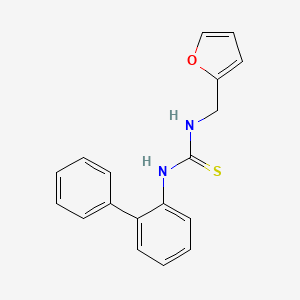

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)
![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

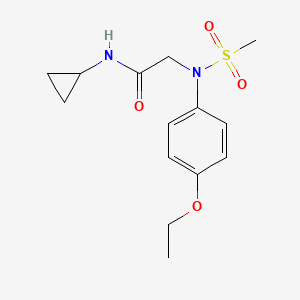
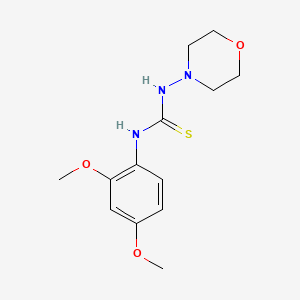
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)